5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione 5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Brand Name: Vulcanchem
CAS No.: 477866-44-7
VCID: VC7890957
InChI: InChI=1S/C14H12Cl2O4S/c1-14(2)19-12(17)10(13(18)20-14)7-21-6-8-3-4-9(15)5-11(8)16/h3-5,7H,6H2,1-2H3
SMILES: CC1(OC(=O)C(=CSCC2=C(C=C(C=C2)Cl)Cl)C(=O)O1)C
Molecular Formula: C14H12Cl2O4S
Molecular Weight: 347.2 g/mol

5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS No.: 477866-44-7

Cat. No.: VC7890957

Molecular Formula: C14H12Cl2O4S

Molecular Weight: 347.2 g/mol

* For research use only. Not for human or veterinary use.

5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione - 477866-44-7

Specification

CAS No. 477866-44-7
Molecular Formula C14H12Cl2O4S
Molecular Weight 347.2 g/mol
IUPAC Name 5-[(2,4-dichlorophenyl)methylsulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Standard InChI InChI=1S/C14H12Cl2O4S/c1-14(2)19-12(17)10(13(18)20-14)7-21-6-8-3-4-9(15)5-11(8)16/h3-5,7H,6H2,1-2H3
Standard InChI Key IKASRMCLBUQRKA-UHFFFAOYSA-N
SMILES CC1(OC(=O)C(=CSCC2=C(C=C(C=C2)Cl)Cl)C(=O)O1)C
Canonical SMILES CC1(OC(=O)C(=CSCC2=C(C=C(C=C2)Cl)Cl)C(=O)O1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three critical components:

  • A 2,2-dimethyl-1,3-dioxane-4,6-dione backbone, derived from Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) , which provides rigidity and electron-deficient sites for nucleophilic attack.

  • A (2,4-dichlorobenzyl)sulfanyl group, introducing aromaticity, halogen-mediated lipophilicity, and sulfur-based redox activity.

  • A methylene bridge linking the dioxane ring and sulfanyl group, enabling conjugation and steric flexibility.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS No.477866-44-7
Molecular FormulaC14H12Cl2O4S\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{O}_4\text{S}
Molecular Weight347.2 g/mol
IUPAC Name5-[(2,4-dichlorophenyl)methylsulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
SMILESCC1(OC(=O)C(=CSCC2=C(C=C(C=C2)Cl)Cl)C(=O)O1)C
PubChem CID1489465

Spectroscopic and Computational Data

  • InChI Key: IKASRMCLBUQRKA-UHFFFAOYSA-N, confirming stereochemical uniqueness.

  • LogP (octanol-water): Estimated at 0.68 via consensus models , indicating moderate lipophilicity suitable for membrane permeability.

  • Topological Polar Surface Area (TPSA): 52.6 Ų , suggesting limited hydrogen-bonding capacity, which may influence solubility and bioavailability.

Synthesis and Industrial Preparation

Synthetic Pathways

The compound is synthesized through a Knoevenagel condensation between Meldrum’s acid derivatives and 2,4-dichlorobenzyl thiol precursors. Key steps include:

  • Activation of Meldrum’s Acid: The dioxane ring’s electron-deficient carbonyl groups react with aldehydes or thiols under basic conditions .

  • Thiol-Ene Coupling: The sulfanyl methylene group is introduced via nucleophilic attack of 2,4-dichlorobenzyl thiol on the activated methylene carbon of Meldrum’s acid.

  • Purification: Recrystallization from ethyl acetate/petroleum ether mixtures yields >95% purity.

Table 2: Optimized Reaction Conditions

ParameterValueSource
Solvent SystemTriethylamine formate/1,4-dioxane
Temperature75–95°C
Reaction Time15–16 hours
Yield85–90%

Industrial-Scale Production

  • Continuous Flow Reactors: Enhance reaction efficiency and safety by minimizing thermal degradation.

  • Chromatographic Purification: Reverse-phase HPLC ensures removal of dichlorobenzyl byproducts.

Reactivity and Chemical Transformations

Oxidation Reactions

Exposure to oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2, NaIO4\text{NaIO}_4) converts the sulfanyl group (-S-\text{-S-}) to sulfoxides (-SO-\text{-SO-}) or sulfones (-SO2\text{-SO}_2-). These derivatives exhibit enhanced polarity and potential as protease inhibitors.

Reduction Pathways

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) cleaves the methylene bridge, yielding 2,2-dimethyl-1,3-dioxane-4,6-dione and 2,4-dichlorobenzyl mercaptan. This reversibility supports its use as a protecting group in organic synthesis.

Nucleophilic Substitution

The dichlorobenzyl moiety undergoes aromatic substitution with amines or alkoxides, enabling functional diversification. For example, reaction with piperazine generates tertiary amines with improved water solubility.

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